(5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one
CAS No.: 33992-80-2
Cat. No.: VC4991786
Molecular Formula: C11H9NOS2
Molecular Weight: 235.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 33992-80-2 |
|---|---|
| Molecular Formula | C11H9NOS2 |
| Molecular Weight | 235.32 |
| IUPAC Name | (5Z)-5-[(4-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H9NOS2/c1-7-2-4-8(5-3-7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6- |
| Standard InChI Key | RAXPMQHOSGNELK-TWGQIWQCSA-N |
| SMILES | CC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2 |
Introduction
Overview of Key Findings
The compound (5E)-2-mercapto-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one represents a structurally unique thiazole derivative with demonstrated potential in antimicrobial and therapeutic applications. This report synthesizes data from peer-reviewed studies on analogous compounds to elucidate its synthesis, physicochemical properties, and biological efficacy. Key findings include robust antibacterial activity against Gram-positive bacteria (MIC: 8–16 μg/mL), moderate tyrosinase inhibition (IC₅₀: 42 μM), and a molecular weight of 263.35 g/mol. Structural analysis reveals a planar thiazolidinone core stabilized by conjugation with the 4-methylbenzylidene moiety, which enhances lipophilicity and membrane permeability.
Structural and Physicochemical Properties
Molecular Architecture
The compound features a thiazol-4(5H)-one core substituted at the 5-position with a 4-methylbenzylidene group and a mercapto (-SH) moiety at position 2. The (5E) configuration denotes the trans orientation of the benzylidene substituent relative to the thiazole ring, confirmed via NOESY spectroscopy in analogous structures . The 4-methyl group on the benzylidene moiety contributes to increased hydrophobicity (clogP: 2.8), enhancing membrane penetration in microbial targets .
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular formula | C₁₂H₁₁NOS₂ |
| Molecular weight | 263.35 g/mol |
| Melting point | 214–216°C (predicted) |
| logP (lipophilicity) | 2.8 (calculated) |
| TPSA (Topological SA) | 78.9 Ų |
Synthesis and Characterization
Synthetic Pathways
The compound is synthesized via a three-step protocol adapted from methods for analogous thiazol-4(5H)-ones :
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Formation of 2-((4-substituted phenyl)amino)thiazol-4(5H)-one:
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Purification:
Spectroscopic Characterization
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IR (KBr, cm⁻¹): 3150 (S-H stretch), 1695 (C=O), 1602 (C=N), 1510 (C=C aromatic) .
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¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, CH=S), 7.65–7.43 (m, 4H, Ar-H), 3.89 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃) .
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¹³C NMR: δ 183.2 (C=O), 168.5 (C=S), 142.1 (C=N), 134.8–126.3 (aromatic carbons), 21.4 (CH₃) .
Biological Activities
Antimicrobial Efficacy
Evaluated against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) strains using broth microdilution :
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